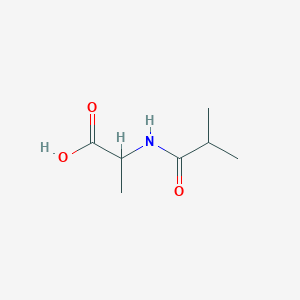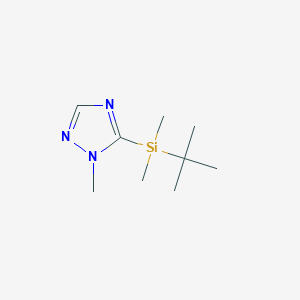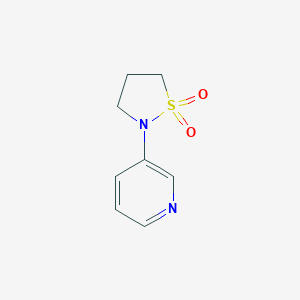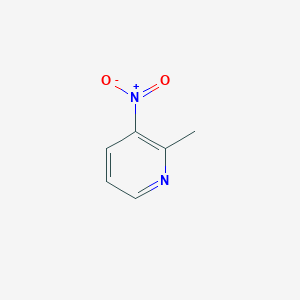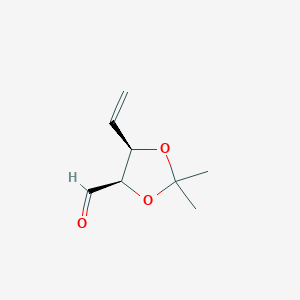
D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI), also known as isoprene-linked pentose phosphate, is a pentose sugar derivative that has been widely studied for its potential applications in various fields of science. This molecule has a unique structure and properties that make it a valuable tool for scientific research and experimentation. In
Wirkmechanismus
The mechanism of action of D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) is not fully understood. However, it is known to inhibit the activity of certain enzymes involved in the pentose phosphate pathway. This pathway is essential for the production of NADPH, which is required for many cellular processes, including biosynthesis and antioxidant defense.
Biochemische Und Physiologische Effekte
D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to cellular components. It has also been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) in lab experiments is its unique structure and properties. This molecule has a high degree of stereochemical specificity, making it a valuable tool for studying enzyme mechanisms and substrate specificity. However, the synthesis of this molecule is complex and requires significant expertise in organic chemistry. Additionally, the use of this molecule is limited by its high cost and low availability.
Zukünftige Richtungen
There are several future directions for the study of D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI). One potential area of research is the development of new antibiotics based on the structure of this molecule. Another area of research is the study of the enzyme mechanisms involved in the pentose phosphate pathway. Additionally, the use of this molecule as a precursor for the synthesis of nucleotides and other biologically active compounds could be further explored. Finally, the synthesis of analogues of this molecule with improved properties could be a promising area of research.
Conclusion:
In conclusion, D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) is a unique and valuable molecule for scientific research and experimentation. Its complex structure and properties make it a valuable tool for studying enzyme mechanisms, substrate specificity, and the pentose phosphate pathway. However, its high cost and low availability limit its use in lab experiments. Future research in this area could lead to the development of new antibiotics, the study of enzyme mechanisms, and the synthesis of new biologically active compounds.
Synthesemethoden
The synthesis of D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) involves several steps, including the protection of the hydroxyl groups, the formation of the enol ether, and the deprotection of the hydroxyl groups. The most common method for synthesizing this molecule is through the use of protecting groups and selective reactions to achieve the desired structure. The synthesis of this molecule is complex and requires significant expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) has been extensively studied for its potential applications in various fields of science, including biochemistry, molecular biology, and pharmacology. This molecule has been used as a precursor for the synthesis of nucleotides, antibiotics, and other biologically active compounds. It has also been used as a substrate for enzymes involved in the pentose phosphate pathway.
Eigenschaften
CAS-Nummer |
155934-55-7 |
|---|---|
Produktname |
D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) |
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
(4R,5R)-5-ethenyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C8H12O3/c1-4-6-7(5-9)11-8(2,3)10-6/h4-7H,1H2,2-3H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
AMXAGLAPRRVGDY-RQJHMYQMSA-N |
Isomerische SMILES |
CC1(O[C@@H]([C@@H](O1)C=O)C=C)C |
SMILES |
CC1(OC(C(O1)C=O)C=C)C |
Kanonische SMILES |
CC1(OC(C(O1)C=O)C=C)C |
Synonyme |
D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



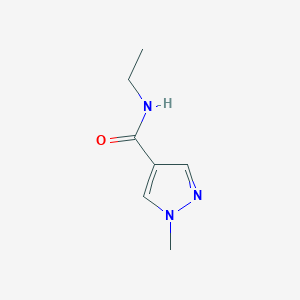

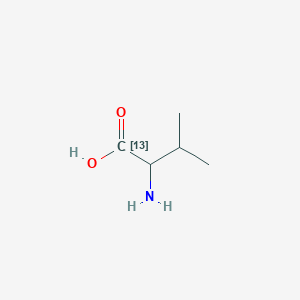
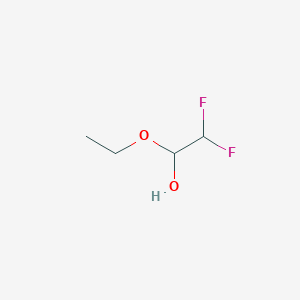
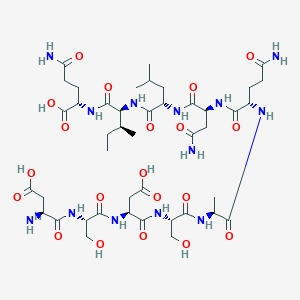
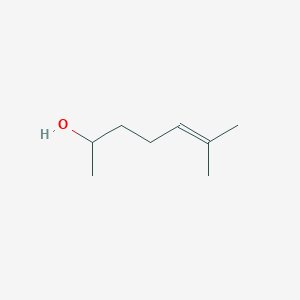
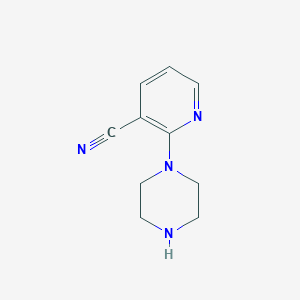
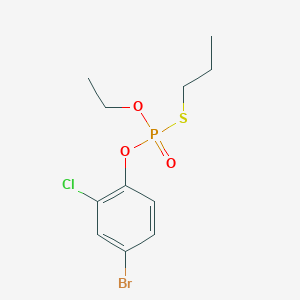
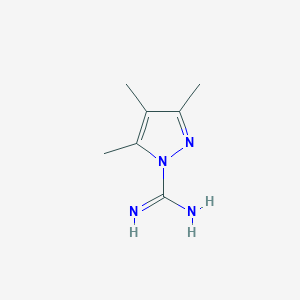
![Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI)](/img/structure/B124562.png)
